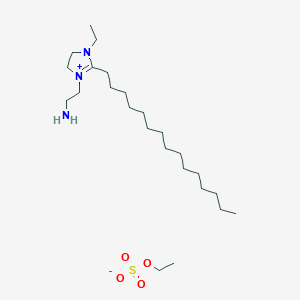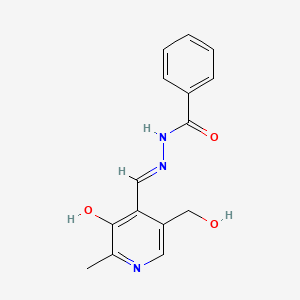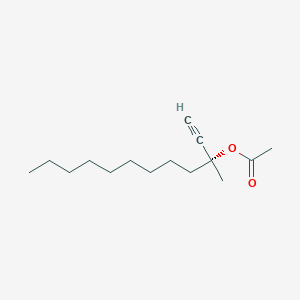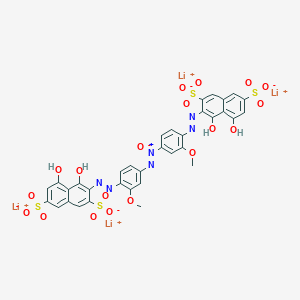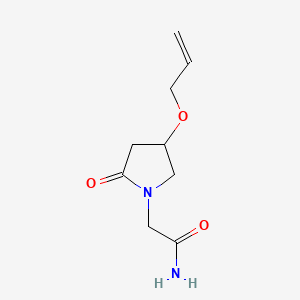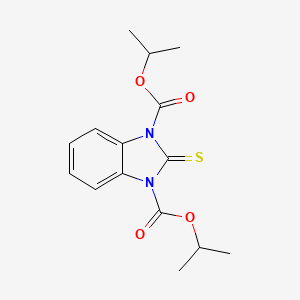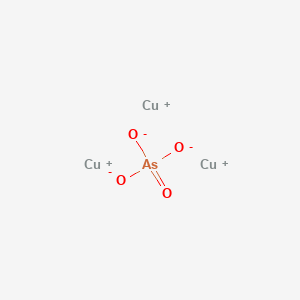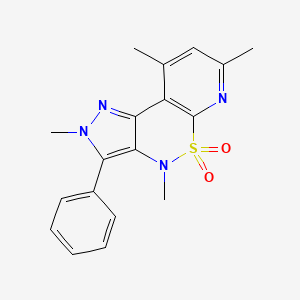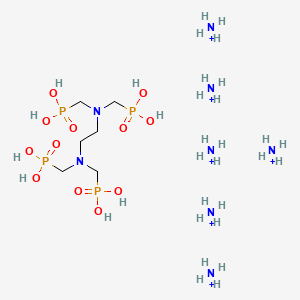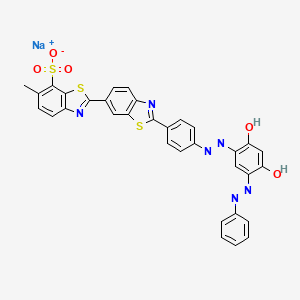
Sodium 2'-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
The synthesis of SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dihydroxy-5-(phenylazo)aniline, followed by coupling with 4-aminobenzene-1-sulfonic acid. The final product is obtained after several purification steps to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the cleavage of azo bonds, resulting in the formation of amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups on the aromatic rings.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in chemical reactions, leading to the formation of colored complexes. Its sulfonate group enhances its solubility in water, making it suitable for various aqueous applications .
Comparison with Similar Compounds
Compared to other azo compounds, SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE stands out due to its high stability and intense coloration. Similar compounds include:
SODIUM 2-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULFONATE: Shares a similar structure but differs in the position of the sulfonate group.
SODIUM 2,2’-DIAZO-BIS(4-HYDROXYNAPHTHALENE-3,6-DISULFONATE): Another azo compound with different substituents, leading to variations in color and stability.
Properties
CAS No. |
85188-17-6 |
|---|---|
Molecular Formula |
C33H21N6NaO5S3 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
sodium;2-[2-[4-[(2,4-dihydroxy-5-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-24-30(31(18)47(42,43)44)46-33(35-24)20-10-14-23-29(15-20)45-32(34-23)19-8-11-22(12-9-19)37-39-26-16-25(27(40)17-28(26)41)38-36-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1 |
InChI Key |
YGLGUUMAMNNUST-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C=C(C(=C6)N=NC7=CC=CC=C7)O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
